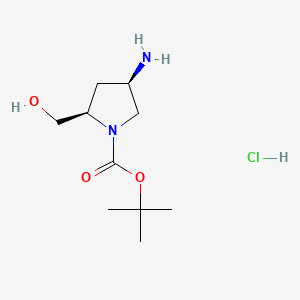

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Descripción general

Descripción

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an amino group, making it a versatile intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine followed by the introduction of the hydroxymethyl group. One common method includes the following steps:

Protection of the Amino Group: The amino group in pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of the Hydroxymethyl Group: The protected pyrrolidine is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Trifluoroacetic acid or hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Deprotected amines.

Substitution: Various substituted pyrrolidines depending on the reactants used.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways.

Drug Development

This compound has been investigated for its potential as a drug candidate in treating neurological disorders. The hydroxymethyl and amino groups contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis processes. This property is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals due to differing biological activities of enantiomers.

Data Tables

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 | 3.9566 | 19.7832 | 39.5664 |

| 5 | 0.7913 | 3.9566 | 7.9133 |

| 10 | 0.3957 | 1.9783 | 3.9566 |

Case Study 1: Neuropharmacological Research

In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel compounds aimed at modulating neurotransmitter systems associated with anxiety disorders. The results indicated significant activity in receptor binding assays, suggesting potential therapeutic effects .

Case Study 2: Asymmetric Synthesis Applications

Another investigation focused on using this compound as a chiral auxiliary in the synthesis of enantiomerically pure drugs. The study demonstrated that the use of this compound improved yields and selectivity compared to traditional methods .

Mecanismo De Acción

The mechanism of action of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

(2R,4R)-4-Amino-2-hydroxymethylpyrrolidine: Lacks the Boc protecting group.

(2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride: Stereoisomer with different spatial arrangement.

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine: Free base form without the hydrochloride salt

Uniqueness

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both Boc and hydroxymethyl groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes .

Actividad Biológica

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an amino group. These structural elements contribute to its reactivity and functionality in biological systems .

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

- Introduction of the Hydroxymethyl Group : The protected pyrrolidine is reacted with formaldehyde and sodium borohydride.

- Formation of Hydrochloride Salt : The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence metabolic pathways critical for cellular functions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine exhibit significant antimicrobial properties. For example, modifications in peptide structures derived from this compound have shown potent antibacterial activity against both gram-positive and gram-negative bacteria .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Peptide A | 1 µM | E. coli |

| Peptide B | 8 µM | S. aureus |

Study 1: Antimicrobial Peptides

In a study exploring antimicrobial peptides inspired by the structure of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine, researchers found that certain analogues demonstrated enhanced activity against antibiotic-resistant strains. The modifications improved hydrophobicity and cationic charge distribution, leading to effective bacterial membrane permeabilization .

Study 2: Enzyme Interaction

Another research initiative investigated the interaction of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine with specific enzymes involved in metabolic pathways. The findings suggested that this compound could act as an inhibitor for certain enzymes, thereby affecting biochemical reactions crucial for cell survival .

Comparison with Similar Compounds

To understand its unique properties better, (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine can be compared with structurally similar compounds:

| Compound | Key Features |

|---|---|

| (2R,4R)-4-Amino-2-hydroxymethylpyrrolidine | Lacks Boc protecting group; more reactive |

| (2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Different stereochemistry; potential for different activity |

| (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Free base form; less stable than hydrochloride salt |

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and has applications in:

Propiedades

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662553 | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161931-71-0 | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.